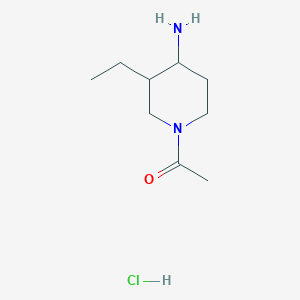![molecular formula C11H14N2OS B1376692 3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one CAS No. 1344249-00-8](/img/structure/B1376692.png)
3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one (APS) is a novel organic compound with a diverse range of applications in the field of organic chemistry. This compound has been studied for its potential use in drug development and other biomedical applications. APS is a colorless, crystalline solid with a melting point of 86 °C. It is soluble in ethanol, methanol, and water, making it a useful compound for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry : Research led by Rahman et al. (2005) details the synthesis of novel compounds, including a series of thiazolidin-4-ones and thiazan-4-one derivatives, which share a structural resemblance to "3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one". These compounds were explored for their stereochemical properties and biological activities (Rahman et al., 2005).
Structural Insights and Inhibitory Potential : Al-Wahaibi et al. (2021) investigated the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, which are structurally related to the compound . Their study included molecular docking simulations to assess these compounds' inhibitory potential against human enzymes (Al-Wahaibi et al., 2021).
Synthesis of α-Sulfanyl-β-Amino Acid Derivatives : Kantam et al. (2010) described the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide, showing the relevance of such structural motifs in pharmaceuticals (Kantam et al., 2010).
Catalysis in Organic Synthesis : Research by Tayebi et al. (2011) explored the use of sulfanyl compounds as catalysts in organic synthesis, demonstrating their utility in the production of certain pyrazolone derivatives (Tayebi et al., 2011).
Anti-Helicobacter Pylori Agents : Carcanague et al. (2002) investigated compounds similar in structure to "this compound" for their potential as anti-H. pylori agents. These compounds demonstrated significant in vitro microbiological criteria suitable for novel anti-H. pylori agents (Carcanague et al., 2002).
Propiedades
IUPAC Name |
3-(2-aminophenyl)sulfanyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-13-7-6-10(11(13)14)15-9-5-3-2-4-8(9)12/h2-5,10H,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNLTYYRSDNQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)
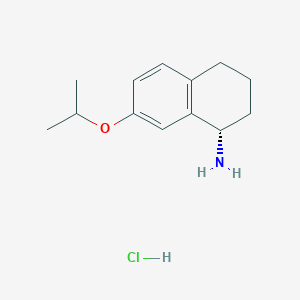
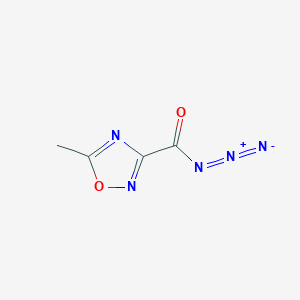
![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)
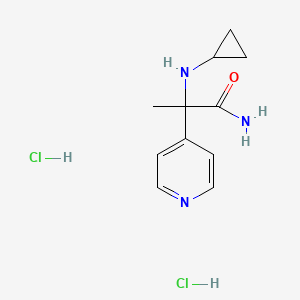



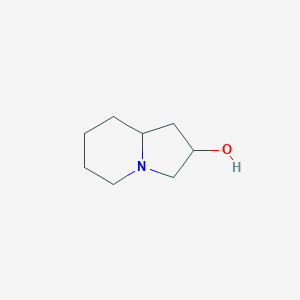

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)
